Hydroxyethylstyrene

Description

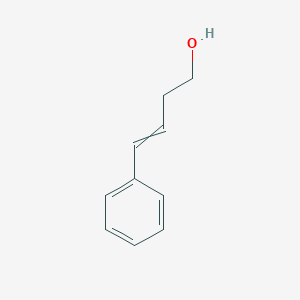

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

4-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2 |

InChI Key |

IAHCIRBKFCOPEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCO |

Origin of Product |

United States |

Source Reduction and Sustainable Design:

Minimizing the use of hydroxyethylstyrene where possible by exploring alternative materials with lower environmental impact.

Implementing sustainable process design principles during the manufacturing of this compound and materials containing it to reduce waste generation and emissions. researchgate.net

Improved Waste Management:

Enhancing collection, sorting, and recycling infrastructure for materials containing hydroxyethylstyrene to divert them from landfills and the environment.

Developing advanced recycling technologies that can effectively recover or break down polymers containing this compound.

Pollution Control and Treatment:

Implementing effective pollution control measures at manufacturing facilities to minimize releases of hydroxyethylstyrene into the air and water. g3soilworks.com

Utilizing wastewater treatment processes that can remove or degrade this compound and its degradation products.

Environmental Monitoring and Assessment:

Conducting environmental monitoring to assess the presence and concentration of hydroxyethylstyrene in various environmental compartments.

Performing comprehensive environmental impact assessments (EIAs) for activities involving the production or use of this compound to identify potential risks and inform mitigation measures. researchgate.netrawearthenvironmental.com.au

Development of Biodegradable Alternatives:

Researching and developing biodegradable polymers or materials that can serve as alternatives to those containing hydroxyethylstyrene, where appropriate for the application.

Remediation Technologies:

Exploring and developing remediation technologies, such as bioremediation or advanced oxidation processes, to clean up sites contaminated with hydroxyethylstyrene, if necessary.

Implementing a combination of these strategies, based on a thorough understanding of the environmental fate and behavior of this compound, is crucial for its sustainable management and minimizing its environmental footprint.

Compound Information

| Compound Name | PubChem CID |

| This compound | 576060 |

Interactive Data Table Example (Illustrative - Specific Data for this compound is Limited):

| Degradation Pathway | Relevant Environmental Compartments | Key Influencing Factors | Potential Initial Transformation (Based on Analogy) |

| Biodegradation | Soil, Water, Sediment | Microbial community, Temperature, pH, Nutrient availability | Enzymatic attack on side chain/ring, Oxidation |

| Photodegradation | Air, Surface Water, Surface Soil | UV radiation intensity/wavelength, Sensitizers | Oxidation, Chain scission (in polymers) |

| Chemical Degradation | Water, Soil, Air | pH (for hydrolysis), Oxidizing agents, Temperature | Hydrolysis (if in polymer), Oxidation |

This table is illustrative and based on general principles as detailed specific data for this compound was not found. A real data table would contain measured half-lives or degradation rates under specific conditions.

Applications of Hydroxyethylstyrene in Advanced Materials Science and Polymer Engineering

Utilization as a Functional Monomer in the Synthesis of Specialty Polymers

Hydroxyethylstyrene serves as a versatile functional monomer in the synthesis of specialty polymers through techniques such as free radical polymerization, anionic polymerization, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The incorporation of HES into polymer chains introduces hydroxyl groups, which can impart hydrophilicity, improve adhesion, and serve as reaction sites for further chemical modification or grafting. Copolymers of HES with monomers like styrene (B11656), acrylates, and methacrylates have been synthesized to create materials with specific thermal, mechanical, and surface properties. For instance, the hydroxyl groups can enhance the compatibility of the polymer with polar substances or allow for post-polymerization functionalization, expanding the range of potential applications.

Integration into Crosslinking Polymer Networks and Thermosets

The hydroxyl group in this compound makes it a valuable component in the formation of crosslinked polymer networks and thermosetting materials. These hydroxyl groups can react with crosslinking agents, such as diisocyanates, epoxies, or anhydrides, to form rigid, three-dimensional network structures. The resulting crosslinked polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. HES can be copolymerized with other monomers, and the subsequent crosslinking reaction involving the pendant hydroxyl groups leads to thermoset materials used in coatings, adhesives, and composite matrices where durability and performance under demanding conditions are required.

Role in the Design and Engineering of Surface-Modified Polymeric Materials

This compound-containing polymers are instrumental in the design and engineering of surface-modified polymeric materials. The hydroxyl groups present on the polymer surface or within the bulk polymer that can be brought to the surface provide sites for grafting other molecules, polymers, or nanoparticles. This allows for the modification of surface properties such as wettability, adhesion, biocompatibility, and chemical reactivity without altering the bulk properties of the material. Surface modification using HES-derived polymers is relevant in areas like biomaterials, where tailored surface interactions are crucial, and in coatings, to improve adhesion or introduce anti-fouling properties.

Development of Polymeric Scaffolds with Tunable Functionalities

The incorporation of this compound enables the development of polymeric scaffolds with tunable functionalities, particularly relevant in fields like tissue engineering and regenerative medicine. The hydroxyl groups offer sites for the attachment of biomolecules, such as peptides, proteins, or growth factors, which can influence cell behavior, adhesion, proliferation, and differentiation. By controlling the concentration of HES during polymerization and the subsequent functionalization steps, the density and type of attached molecules can be tuned, allowing for precise control over the scaffold's biological interactions and degradation profile. This tunability is crucial for designing scaffolds that mimic the natural extracellular matrix and promote desired cellular responses.

Precursor in Advanced Composite Materials and Nanocomposites

This compound and its polymers serve as precursors or components in the development of advanced composite materials and nanocomposites. The hydroxyl groups can improve the compatibility and dispersion of fillers, such as natural fibers, carbon fibers, or nanoparticles (e.g., clay, silica, carbon nanotubes), within the polymer matrix. Enhanced compatibility often leads to better interfacial adhesion between the polymer and the filler, resulting in improved mechanical properties, thermal stability, and barrier properties of the final composite material. HES-containing polymers can also be used as reactive diluents or modifiers in thermosetting resin formulations used for composites, influencing the curing behavior and the properties of the cured matrix.

This compound-Containing Polymers in Responsive and Smart Material Systems

Polymers incorporating this compound can be utilized in the creation of responsive and smart material systems. The hydroxyl groups can be chemically modified to introduce responsive elements, such as chromophores, fluorophores, or groups sensitive to changes in pH, temperature, or light. These modifications allow the polymer material to exhibit a change in properties (e.g., color, fluorescence, solubility, shape) in response to an external stimulus. Furthermore, the hydrophilic nature imparted by the hydroxyl groups can contribute to the swelling behavior of hydrogels or other responsive polymer networks. Such materials find potential applications in sensors, drug delivery systems, and actuators.

Environmental Fate and Degradation Pathways of Hydroxyethylstyrene

Biodegradation Mechanisms and Microbial Transformations

Biodegradation involves the breakdown of chemical compounds by microorganisms, such as bacteria and fungi. This process is a significant pathway for the removal of organic pollutants from the environment. The susceptibility of a compound to biodegradation is influenced by its chemical structure, as well as environmental factors like the presence of suitable microbial communities, temperature, pH, and nutrient availability.

Polymers containing styrene (B11656) derivatives, including those with hydroxyethylstyrene units, can undergo microbial degradation. This often involves enzymes produced by microorganisms that can cleave the polymer chains or modify the functional groups. For instance, esterase enzymes are known to hydrolyze ester bonds present in some polymers, potentially relevant if this compound is incorporated into polyesters or co-polymers with ester linkages. mdpi.commatec-conferences.orgresearchgate.net The biodegradation of complex structures like polyurethanes has been shown to occur through microbial action, involving enzymes that hydrolyze urethane (B1682113) and ester bonds. mdpi.com

Studies on the biodegradation of related aromatic compounds, such as xylenes, demonstrate the capacity of certain bacterial communities, including species from the genera Pseudomonas, Acidovorax, and Rhodococcus, to degrade aromatic hydrocarbons under aerobic conditions. nih.gov While this compound has a hydroxyl group attached to the ethyl side chain, the styrene moiety suggests potential for similar microbial attack on the aromatic ring or the unsaturated vinyl group.

The specific microbial transformations of this compound would likely involve enzymes that can target the vinyl group, the aromatic ring, or the hydroxylated ethyl side chain. Potential initial steps could include oxidation of the vinyl group, hydroxylation of the aromatic ring, or enzymatic attack on the hydroxyl group or the bond connecting it to the styrene moiety. Further degradation would likely proceed through pathways for the metabolism of aromatic compounds and alcohols, ultimately leading to mineralization into carbon dioxide, water, and inorganic salts under favorable conditions.

Detailed research findings on the specific microorganisms and enzymatic pathways involved in the biodegradation of this compound are scarce. However, based on the degradation of similar compounds and polymers, it can be inferred that microbial activity, particularly from diverse bacterial and fungal communities, plays a role in its environmental breakdown.

Photodegradation Pathways and Identification of Degradation Products

Photodegradation is the process by which compounds are broken down by light, primarily ultraviolet (UV) radiation from the sun. This is a significant degradation pathway for substances present in the atmosphere or in surface waters and soils exposed to sunlight.

Styrene-based compounds and polymers are known to undergo photodegradation. UV radiation can induce photochemical reactions, including chain scission, oxidation, and cross-linking, leading to changes in the material's structure and properties. mdpi.commatec-conferences.orgresearchgate.netresearchgate.net For polymers containing styrene and this compound, the aromatic rings and the vinyl groups are potential chromophores that can absorb UV light and initiate degradation processes.

Photodegradation of polymers can lead to the formation of various degradation products, often including carbonyl compounds, hydroxyl compounds, and smaller fragments of the original polymer chain. mdpi.com Studies on the photodegradation of polymers like polystyrene and polyolefins have identified the formation of oxidized species. researchgate.netresearchgate.net The presence of the hydroxyl group in this compound might influence its photodegradation pathway compared to styrene, potentially leading to different photoproducts.

Research on chemically amplified resists containing copolymers of hydroxystyrene (B8347415) and this compound has explored photochemical reactions, including the photogeneration of acid, and involved the analysis of photoproducts to understand the degradation mechanisms. acs.org This indicates that the this compound structure is susceptible to photochemical transformations.

Identifying the specific degradation products of this compound photodegradation requires detailed analytical studies. However, based on the known photodegradation of similar compounds, likely products could include oxidized derivatives of this compound, cleavage products of the ethyl side chain, and potentially products resulting from reactions involving the aromatic ring or the vinyl group. The exact nature and abundance of these products would depend on the specific environmental conditions, such as the intensity and wavelength of UV radiation, the presence of sensitizers, and the matrix in which the compound is present.

Assessment of Environmental Persistence, Mobility, and Bioavailability

The environmental persistence, mobility, and bioavailability of a chemical compound determine its potential to cause long-term environmental contamination and exposure to organisms.

Persistence: Persistence refers to the resistance of a substance to degradation in the environment. It is often assessed by measuring degradation half-lives in different compartments like water, soil, and sediment under simulated environmental conditions. nih.gov Substances that are highly resistant to degradation are considered persistent. While specific persistence data for this compound are not readily available, its persistence would depend on the rates of biodegradation, photodegradation, and chemical degradation discussed in the previous sections. If these degradation processes are slow, this compound could persist in the environment.

Mobility: Mobility describes the potential of a substance to be transported through the environment, particularly in water and soil. It is influenced by factors such as solubility in water, volatility, and sorption to soil and sediment particles. nih.govconcawe.eu Sorption is often quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc). Substances with low Koc values are more mobile in soil and have a higher potential to leach into groundwater. The mobility of this compound would depend on its physical-chemical properties. The presence of the hydroxyl group makes it more polar than styrene, which could influence its solubility and sorption behavior.

Bioavailability: Bioavailability refers to the extent to which a substance is available to be taken up by organisms. It is influenced by the substance's physical-chemical properties and its interactions with the environmental matrix. For instance, strong sorption to soil or sediment particles can reduce the bioavailability of a compound to soil organisms or aquatic life. mdpi.com The bioavailability of this compound would be influenced by its solubility in environmental media and its potential to sorb to organic matter or other environmental particles.

Assessing the environmental persistence, mobility, and bioavailability of this compound requires experimental data on its degradation rates and partitioning behavior in various environmental matrices. In the absence of specific data, assessments would rely on estimations based on its chemical structure and comparisons to similar compounds for which data are available. The concept of Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM) substances is used in regulatory frameworks to identify substances of concern for water resources, highlighting the importance of both persistence and mobility. umweltbundesamt.de

Strategies for Environmental Mitigation and Sustainable Management of this compound-Related Residues

Effective strategies for the environmental mitigation and sustainable management of this compound-related residues are essential to minimize their potential impact. These strategies can encompass various approaches throughout the life cycle of materials containing this compound.

Future Research Directions and Emerging Paradigms in Hydroxyethylstyrene Chemistry

Exploration of Novel and Sustainable Synthetic Routes for Hydroxyethylstyrene

The conventional synthesis of styrenic monomers often relies on petrochemical feedstocks. A major future direction is the development of sustainable routes to this compound from renewable resources. nih.govacs.org Researchers are exploring the use of bio-based chemicals derived from lignin, cinnamic acids, ferulic acid, sinapic acid, and vanillin (B372448) as potential precursors for functional styrenics. nih.govacs.org One promising approach involves the conversion of biomass, such as sugarcane, corn, or wood waste, into bio-ethanol, which can then be used to produce bio-based ethylbenzene, a key intermediate for styrene (B11656) synthesis. nih.govacs.org

The goal is to create "drop-in" replacements for petrochemical-based monomers, which would not require significant alterations to existing polymerization infrastructure. nih.govacs.org This approach of producing common plastics from sustainable feedstocks is seen as a more realistic path to sustainable plastics than developing entirely new materials, which would entail costly and lengthy registration processes. nih.govacs.org The development of these bio-based routes is a critical step towards reducing the environmental footprint of HES production. nih.govacs.org

Development of Advanced and Green Polymerization Methodologies

The pursuit of greener polymerization methods for this compound is a central theme in future research. This involves moving away from traditional free-radical polymerization towards more controlled and environmentally benign techniques. numberanalytics.com Key areas of development include:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over polymer architecture, molecular weight, and functionality. numberanalytics.com These methods are crucial for synthesizing well-defined HES-based polymers with tailored properties.

Solvent-Free and Aqueous Polymerization: Eliminating volatile organic solvents is a core principle of green chemistry. Future research will focus on developing solvent-free, solid-state, or aqueous polymerization processes for HES. researchgate.net Light-stimulated polymerization is a promising green alternative to thermal methods as it can be conducted at room temperature. researchgate.net

Enzymatic and Bio-catalysis: The use of enzymes and other biocatalysts in polymerization processes is an emerging green methodology. acs.org These catalysts can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation.

These advanced methodologies will enable the synthesis of HES polymers with novel architectures, such as block copolymers and star polymers, for a wide range of advanced applications. numberanalytics.com

Integration of this compound into Bio-based and Renewable Material Platforms

The hydroxyl functionality of HES makes it an ideal candidate for integration into bio-based and renewable material platforms. nih.gov Future research will explore the use of HES as a comonomer with other bio-derived monomers from sources like vegetable oils, carbohydrates, and terpenes. nih.govnih.gov This can lead to the creation of hybrid polymers with a significant renewable content and unique properties. rsc.org

There is a growing interest in developing sustainable polymers from renewable resources to reduce reliance on fossil fuels. nih.govmdpi.com The use of biomass as a feedstock for a variety of sustainable materials is a key strategy. nih.gov Companies are already producing certified renewable polymers from bio-based feedstocks, such as tall oil waste from the wood pulping process, which are not in direct competition with the human food chain. sabic.com These renewable polymers can have a significantly lower carbon footprint compared to their fossil-based counterparts. sabic.comineos-styrolution.combasf.com

The table below illustrates potential bio-based comonomers for this compound and the potential properties of the resulting copolymers.

| Bio-based Comonomer Source | Potential Comonomer | Potential Copolymer Properties |

| Carbohydrates | Lactide, 2,5-Furandicarboxylic acid | Enhanced biodegradability, improved mechanical strength |

| Vegetable Oils | Fatty acid-based monomers | Increased flexibility, hydrophobicity |

| Lignin | Ferulic acid, vanillin-derivatives | Improved thermal stability, antioxidant properties |

| Terpenes | Limonene, Myrcene | Modified glass transition temperature, unique rheological properties |

Application of In-Situ and Operando Characterization Techniques for Real-Time Mechanistic Studies

A deeper understanding of polymerization kinetics and mechanisms is crucial for process optimization and quality control. rsc.org Future research will increasingly employ in-situ and operando characterization techniques to monitor HES polymerization in real-time. rsc.org These methods provide continuous data on chemical and physical changes during the reaction. rsc.org

Valuable tools for real-time monitoring include:

Fourier-Transform Infrared Spectroscopy (FTIR): Allows for the continuous tracking of monomer conversion by measuring the disappearance of characteristic functional group vibrations. pk.edu.pl

Raman Spectroscopy: Well-suited for monitoring emulsion polymerizations, as the aqueous solvent does not significantly interfere with the signal. horiba.com It can provide real-time information on the reaction's progress and even reveal differences in the reaction rates of comonomers. horiba.com

Fluorescence Probe Technology (FPT): A highly sensitive technique for monitoring fast photopolymerization processes by measuring changes in the fluorescence of a probe molecule as the surrounding environment changes. rsc.orgpk.edu.pl

Time-Domain Nuclear Magnetic Resonance (TD-NMR): A powerful technique for characterizing the structure and dynamics of soft materials and can be used for real-time monitoring of solution radical polymerizations. researchgate.net

These techniques will enable researchers to gain unprecedented insights into the polymerization of this compound, leading to more efficient and controlled synthesis processes. rsc.org

Computational Design and Rational Synthesis of Next-Generation this compound Derivatives

Computational modeling is becoming an indispensable tool in polymer science for the rational design of new monomers and polymers. mdpi.com Future research on this compound will leverage computational methods, such as Density Functional Theory (DFT), Molecular Mechanics (MM), and Molecular Dynamics (MD), for several purposes:

Predicting Monomer Reactivity: Computational studies can predict the reactivity of novel HES derivatives, guiding synthetic efforts towards the most promising candidates.

Simulating Polymerization Processes: Modeling can be used to simulate polymerization kinetics and predict the properties of the resulting polymers, such as molecular weight distribution and microstructure. ije.irscielo.brmdpi.com For instance, computational analysis has been used to study the polymerization of styrene and its derivatives, providing insights into reaction mechanisms and the influence of catalysts. ije.irpreprints.org

Designing Functional Materials: Computational approaches can aid in the design of HES-based materials with specific properties for targeted applications, such as in molecularly imprinted polymers where monomer-template interactions can be simulated to optimize performance. mdpi.com

The synergy between computational design and experimental synthesis will accelerate the discovery and development of next-generation HES-based materials with tailored functionalities.

Challenges and Opportunities in the Scalable Production and Industrial Implementation of this compound Polymers

The transition from laboratory-scale synthesis to industrial production presents a number of challenges and opportunities for this compound polymers. resolvemass.cacurapath.com

Challenges:

Cost of Development: The use of specialized monomers and advanced polymerization techniques can lead to high development and production costs. resolvemass.ca

Scalability: Maintaining consistent product quality and reaction efficiency when scaling up from small lab batches to large industrial reactors is a significant hurdle. resolvemass.cacurapath.com Issues such as heat and mass transfer limitations become more pronounced at larger scales. numberanalytics.com

Process Control and Optimization: The implementation of advanced polymerization techniques on an industrial scale requires robust process control strategies to ensure product consistency. analytica.de

Regulatory Compliance: Polymers intended for use in applications such as food packaging or biomedical devices face stringent regulatory hurdles. resolvemass.ca

Opportunities:

Growing Demand for Sustainable Materials: Increasing consumer and regulatory pressure for sustainable and eco-friendly products creates a significant market opportunity for HES-based polymers derived from renewable resources. ineos-styrolution.combasf.com

Advanced Functionality: The unique properties of HES polymers can open up new high-value applications in areas like advanced coatings, electronics, and biomedical materials.

Process Intensification: Innovations in reactor design, such as tubular or loop reactors, and scale-up strategies like "numbering-up" (using multiple smaller reactors in parallel) can help mitigate the challenges of large-scale production. numberanalytics.com

Overcoming these challenges will be critical for the successful industrial implementation of this compound-based polymers, paving the way for their widespread use in a variety of advanced and sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.